molecular formula C13H12O3 B181571 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 3722-44-9

3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B181571
CAS No.: 3722-44-9
M. Wt: 216.23 g/mol
InChI Key: OCRPPMHVRQIWOS-UHFFFAOYSA-N
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Description

3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a coumarin derivative known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the condensation of appropriate starting materials. One common method includes the reaction of 1- and 3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-ones with substituted 1,1-diaminomethanes to produce Mannich bases containing a dialkylaminomethyl group in the 2- and 4-positions . Another approach involves reacting intermediates with various halides, such as alkyl bromides and heterocyclic bromides, to generate the desired product in moderate to good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halides for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one stands out due to its tetrahydro structure, which provides unique chemical and biological properties. Its ability to act as a selective fluorescent sensor for Iron (III) and its applications in cellular imaging and neuropharmacology highlight its versatility and potential in scientific research.

Properties

IUPAC Name

3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h5-7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRPPMHVRQIWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415798
Record name 3-Hydroxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-44-9
Record name 3722-44-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What makes 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one useful for detecting iron?

A1: Research indicates that this compound acts as a selective "on-off" fluorescent sensor for Iron (III). The lactam group within its structure plays a crucial role in its selective binding to Iron (III). This binding event quenches the compound's fluorescence, allowing for detection of Iron (III) presence. []

Q2: Has this compound been investigated for biological activity?

A2: Yes, studies have explored its potential as a steroid sulfatase (STS) inhibitor. While exhibiting moderate activity, some derivatives, particularly those modified with thiophosphate moieties, showed promising results with IC50 values in the micromolar range. [, ]

Q3: How does the structure of this compound influence its activity as an STS inhibitor?

A3: Research suggests that introducing various phosphate or thiophosphate moieties to the core structure significantly impacts the inhibitory activity against STS. Further investigation into the structure-activity relationship is needed to optimize the potency and selectivity of these derivatives. [, ]

Q4: Are there any studies demonstrating the use of this compound in cellular environments?

A4: Yes, research has shown that this compound can penetrate neuroblastoma and glioblastoma cells. Importantly, the compound displays low cytotoxicity and retains its fluorescent sensing capabilities for Iron (III) within these cells. []

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